Potassium (3-hydroxy-4-methylphenyl)trifluoroborate

Description

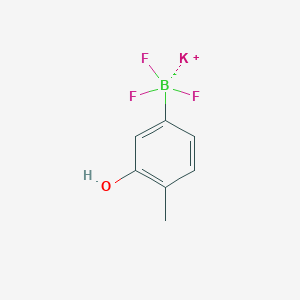

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 4-position. This compound belongs to the class of potassium aryltrifluoroborates, which are widely employed in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids . The trifluoroborate moiety (BF₃K) stabilizes the boron center, reducing protodeboronation and enabling handling under ambient conditions . The hydroxyl and methyl substituents introduce distinct electronic and steric effects, influencing reactivity and solubility in organic transformations.

Properties

IUPAC Name |

potassium;trifluoro-(3-hydroxy-4-methylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-5-2-3-6(4-7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGMQLXIBOAMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C)O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The boronic acid undergoes a nucleophilic substitution with KHF₂, replacing one hydroxyl group with a trifluoroborate moiety. The general reaction is:

where Ar represents the 3-hydroxy-4-methylphenyl group. The process typically occurs under mild conditions (room temperature to 50°C) in aqueous or mixed aqueous-organic solvents like tetrahydrofuran (THF).

Optimization and Yield

Key parameters influencing yield include:

-

Stoichiometry : A 1:1.2 molar ratio of boronic acid to KHF₂ ensures complete conversion.

-

Solvent System : THF/water mixtures (4:1 v/v) enhance solubility and reaction homogeneity.

-

Reaction Time : 6–12 hours under stirring suffices for >85% yield.

Isolation involves evaporating the solvent, followed by recrystallization from hot acetone or ethanol. The product precipitates as a white crystalline solid with >95% purity.

Copper-Catalyzed Borylation of Mixed Anhydrides

Recent advancements leverage copper catalysis to synthesize potassium acyltrifluoroborates (KATs) from carboxylic acid derivatives, offering a versatile alternative.

Methodology Overview

This approach transforms mixed anhydrides—prepared from carboxylic acids and isobutyl chloroformate—into trifluoroborates via a copper-catalyzed borylation. The process employs bis(pinacolato)diboron (B₂pin₂) and aqueous KHF₂.

Reaction Steps

-

Mixed Anhydride Formation :

-

Copper-Catalyzed Borylation :

The copper catalyst (e.g., CuI) and ligands like 1,10-phenanthroline facilitate boron insertion into the acyl group.

Functional Group Compatibility

This method tolerates alkenes, esters, halides, and protected amines, making it suitable for complex substrates. For example, amino acid-derived KATs are accessible without racemization.

Table 1: Representative Yields from Copper-Catalyzed Borylation

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 4-Methoxybenzoic acid | 88 | 97 |

| Valine derivative | 75 | 95 |

| Vinylacetic acid | 68 | 92 |

Data adapted from large-scale trials using polystyrene-supported triphenylphosphine to streamline purification.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Boronic Acid Route : High yields (>85%) and simplicity favor industrial-scale production. However, boronic acid availability and cost limit its utility for novel substrates.

-

Copper-Catalyzed Method : Broader substrate scope and compatibility with sensitive functional groups make it ideal for research settings, albeit with marginally lower yields (60–88%) .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (3-hydroxy-4-methylphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The general mechanism involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium center.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Potassium Trifluoro(4-fluorophenyl)borate (CAS 192863-35-7)

- Substituents : Fluorine at the 4-position.

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity, accelerating cross-coupling with electron-rich aryl halides. However, it may reduce stability in basic conditions due to increased Lewis acidity of the boron center .

- Yield in Couplings : Typical yields range from 70–85% in Suzuki reactions, comparable to the target compound .

Potassium Trifluoro(3-hydroxyphenyl)borate (CAS 871231-45-7)

- Substituents : Hydroxyl at the 3-position (lacks the 4-methyl group).

- Reactivity : The hydroxyl group participates in hydrogen bonding, improving solubility in polar solvents like THF/water mixtures. However, unprotected hydroxyls may necessitate inert conditions to avoid oxidation .

- Synthetic Utility : Requires protection (e.g., as a benzyl ether) during coupling, adding steps to synthetic routes .

Potassium 4-Cyanophenyltrifluoroborate

- Substituents: Cyano group at the 4-position.

- Reactivity: The electron-withdrawing cyano group facilitates coupling with electron-deficient partners. Reported yields exceed 80% in reactions with aryl bromides .

- Stability : Less prone to side reactions than hydroxylated analogs due to the absence of acidic protons .

Performance in Cross-Coupling Reactions

Key Findings :

- The target compound’s hydroxyl group enhances aqueous solubility, enabling biphasic reactions without phase-transfer catalysts .

- The methyl group at the 4-position introduces moderate steric hindrance, slightly reducing yields compared to unsubstituted phenyltrifluoroborates (e.g., 85% vs. 90%) .

Stability and Handling

- Hydrolytic Stability : The trifluoroborate group resists hydrolysis better than boronic acids, but the hydroxyl substituent may accelerate degradation in acidic conditions. In contrast, potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate (CAS 1350320-55-6) uses ether protection to enhance stability .

- Thermal Stability : Decomposes above 200°C, similar to other aryltrifluoroborates .

Biological Activity

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Potassium organotrifluoroborates, including this compound, are synthesized through various methods that enhance their stability and reactivity in organic synthesis. The trifluoroborate moiety provides unique properties that facilitate nucleophilic substitution reactions, making them valuable intermediates in drug development .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. Research indicates that boron-containing compounds can affect cellular processes such as apoptosis, cell proliferation, and DNA repair mechanisms.

Case Studies

-

Anti-Cancer Activity :

A study evaluated the cytotoxic effects of various boron-containing compounds on cancer cell lines. This compound exhibited significant cytotoxicity against A549 lung cancer cells, demonstrating an IC50 value lower than standard chemotherapeutic agents . -

Mechanistic Insights :

The interaction of this compound with DNA was investigated using fluorescence spectroscopy. Results showed that the compound binds preferentially to guanine-rich regions, potentially disrupting replication and transcription processes .

Biological Evaluation

A comprehensive evaluation of this compound's biological activity includes:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cytotoxicity | Significant against A549 cells | |

| DNA Binding | Preferential binding to guanine | |

| Apoptosis Induction | Increased apoptosis in treated cells |

Therapeutic Applications

Given its biological properties, this compound holds promise for therapeutic applications in oncology. Its ability to induce apoptosis and inhibit tumor cell proliferation positions it as a candidate for further development as an anti-cancer agent.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential studies could include:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the specific pathways affected by the compound.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Potassium (3-hydroxy-4-methylphenyl)trifluoroborate?

- Methodological Answer : The synthesis typically involves reacting the corresponding boronic acid with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone) under anhydrous conditions. The reaction proceeds via the formation of a tetracoordinated borate intermediate, stabilized by fluoride ions. Purification often involves recrystallization from ethanol/water mixtures to isolate the trifluoroborate salt .

Q. How does the stability of this trifluoroborate compare to aryl boronic acids in Suzuki-Miyaura (SM) couplings?

- Methodological Answer : Potassium trifluoroborates are generally more stable than boronic acids due to their tetracoordinated structure, which reduces protodeboronation. For example, in aqueous THF, trifluoroborates exhibit <2% side products, whereas boronic acids under identical conditions produce 2–40% undesired byproducts. This stability allows for reactions in air without rigorous inert-atmosphere protocols .

Q. What solvent systems are optimal for cross-coupling reactions with this reagent?

- Methodological Answer : Biphasic solvent systems (e.g., THF/water, 10:1) are critical for efficient coupling. Toluene/water (3:1) systems often lead to incomplete reactions (55% protodeboronation), while THF/water enables >95% yield of biaryl products. The aqueous phase facilitates fluoride release, which activates the palladium catalyst and suppresses side reactions .

Advanced Research Questions

Q. How do endogenous fluoride ions and aryl boronic acids influence catalytic efficiency in SM couplings?

- Methodological Answer : Fluoride ions (from trifluoroborate hydrolysis) activate the palladium catalyst by displacing halide ligands, enhancing oxidative addition. Concurrently, aryl boronic acids (generated during hydrolysis) participate in transmetalation but require precise base stoichiometry to avoid premature protodeboronation. Excess base (>3 equiv. K₂CO₃) accelerates hydrolysis but risks side reactions .

Q. How can contradictory yield data in different solvent systems be resolved?

- Methodological Answer : Contradictions arise from solvent-dependent equilibria between trifluoroborate, boronic acid, and boronate species. For example, in THF/water, rapid equilibration stabilizes reactive intermediates, whereas toluene/water slows hydrolysis. To reconcile data, use ¹⁹F and ¹¹B NMR to monitor species distribution and optimize base concentration (e.g., 2–3 equiv. Cs₂CO₃) .

Q. What advanced techniques characterize hydrolysis and protodeboronation pathways?

- Methodological Answer : Multinuclear NMR (¹¹B and ¹⁹F) tracks hydrolysis kinetics. For example, time-averaged ¹⁹F NMR shifts in D₂O reveal the ratio of trifluoroborate (δ = -135 ppm) to boronate (δ = -115 ppm). Protodeboronation rates are quantified via GC-MS or HPLC by monitoring fluorobenzene formation at elevated temperatures (55°C) .

Q. Can this reagent be applied in visible-light-mediated radical coupling?

- Methodological Answer : Emerging methodologies use photoredox catalysis (e.g., Ru(bpy)₃²⁺) to generate electrophilic radicals, which add to vinyl/allyl trifluoroborates. For example, under blue LED light, aryl radicals (from iodonium salts) couple with trifluoroborates in THF/MeCN, achieving 60–80% yields. Optimize light intensity (450 nm, 10 W) and redox mediators (e.g., DIPEA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.